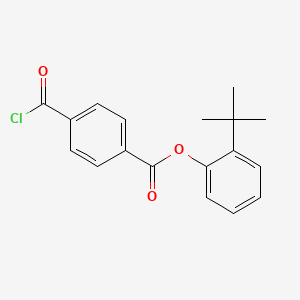![molecular formula C13H9BrClNO3 B14356249 1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene](/img/structure/B14356249.png)
1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with bromine, chlorine, methoxy, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene typically involves multiple steps, starting with the preparation of intermediates. One common method involves the reaction of 2-bromophenol with 4-chloro-2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-[(2-Bromophenyl)methoxy]-4-chloro-2-aminobenzene.
Oxidation: Formation of 1-[(2-Bromophenyl)methoxy]-4-chloro-2-carboxybenzene.
科学的研究の応用
1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
類似化合物との比較
1-[(2-Bromophenyl)methoxy]-4-chloro-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-[(2-Bromophenyl)methoxy]-4-chloro-2-carboxybenzene: Similar structure but with a carboxylic acid group instead of a nitro group.
1-[(2-Bromophenyl)methoxy]-4-chloro-2-hydroxybenzene: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness: 1-[(2-Bromophenyl)methoxy]-4-chloro-2-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, chlorine, methoxy, and nitro groups in a single molecule provides a versatile platform for further chemical modifications and applications.
特性
分子式 |
C13H9BrClNO3 |
|---|---|
分子量 |
342.57 g/mol |
IUPAC名 |
1-[(2-bromophenyl)methoxy]-4-chloro-2-nitrobenzene |
InChI |
InChI=1S/C13H9BrClNO3/c14-11-4-2-1-3-9(11)8-19-13-6-5-10(15)7-12(13)16(17)18/h1-7H,8H2 |
InChIキー |
XZYVVVOXEQSDIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
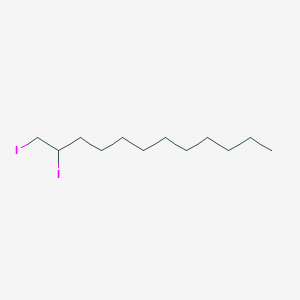

![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
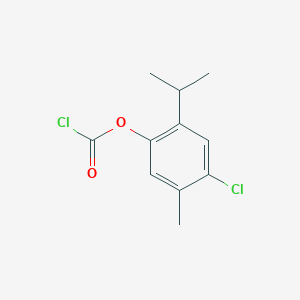

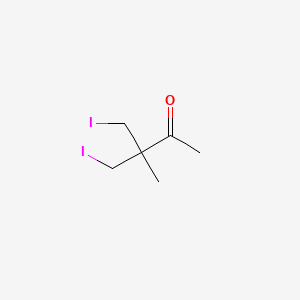
![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
![5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14356208.png)
![Ethyl 3-[1-(benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoate](/img/structure/B14356217.png)
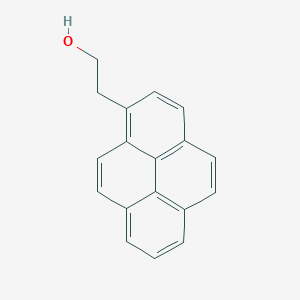
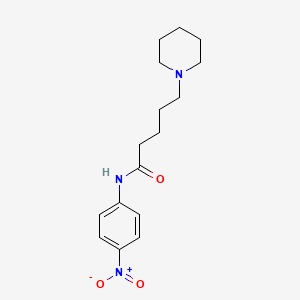
![Dioctyl {[dimethyl(octyloxy)silyl]methyl}phosphonate](/img/structure/B14356223.png)
